(+)-Angenomalin
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Overview
Description
Angenomalin is a naturally occurring furanocoumarin, specifically identified as 8,9-dihydro-2H-furo2,3-hbenzopyran-2-one carrying a prop-1-en-2-yl substituent at position 8 . It is isolated from the roots of Angelica dahurica and has been studied for its various biological activities .
Preparation Methods
Angenomalin can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the extraction of the compound from natural sources, such as the roots of Angelica dahurica . The extraction process typically includes solvent extraction followed by purification steps to isolate the pure compound.
Chemical Reactions Analysis
Angenomalin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of angenomalin can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Industry: The compound is used in the development of pharmaceuticals, cosmetics, and health products.
Mechanism of Action
The mechanism of action of angenomalin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, angenomalin has been shown to inhibit monoamine oxidase, which plays a role in its anti-inflammatory and neuroprotective activities .
Comparison with Similar Compounds
Angenomalin is unique among furanocoumarins due to its specific structure and biological activities. Similar compounds include:
Psoralen: Known for its use in phototherapy for skin disorders.
Bergapten: Exhibits similar phototoxic properties and is used in the treatment of skin conditions.
Methoxsalen: Used in the treatment of vitiligo and psoriasis.
These compounds share structural similarities with angenomalin but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3/t12-/m0/s1 |
InChI Key |
WLRXMMDATRQQNQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Origin of Product |
United States |
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